Irosustat, also known as STX64, 667 Coumate, and BN83495, is a synthetic, tricyclic coumarin-based sulfamate classified as a first-generation, irreversible steroid sulfatase (STS) inhibitor. [, , , , , ] This compound is a crucial tool in scientific research, particularly in the fields of endocrinology, oncology, and chemical biology. Irosustat's primary function in research is to investigate the role of STS in various physiological and pathological processes. [, , , , , ] This includes exploring the potential of STS as a therapeutic target for hormone-dependent diseases such as breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , , , , , ]
The synthesis of Irosustat involves several key steps, primarily focusing on the formation of a tricyclic coumarin-based sulfamate. The process typically includes:
The yield of these reactions can vary significantly depending on the specific conditions employed, often ranging from 14% to 33% due to potential ring strain in certain cycloalkenes .
Irosustat possesses a complex molecular structure characterized by a tricyclic framework. Its molecular formula is , with a molar mass of approximately 309.34 g/mol. The compound's structure can be represented as follows:
The three-dimensional structure allows for effective interaction with the active site of steroid sulfatase, which is critical for its mechanism of action .
Irosustat primarily undergoes metabolic transformations rather than classical chemical reactions due to its role as a drug. Key reactions include:
Irosustat exerts its therapeutic effects by inhibiting steroid sulfatase, an enzyme responsible for converting inactive steroid sulfates into their active forms. This inhibition leads to:
This mechanism is particularly beneficial in hormone-sensitive cancers where estrogen and androgen levels drive tumor growth.
Irosustat exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic efficacy.
The primary application of Irosustat lies in oncology as a treatment for hormone-dependent cancers. Its clinical applications include:
Ongoing clinical trials continue to assess its efficacy and safety profile across various cancer types.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3